2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring fused with a phenyl group and an oxobutanoate ester, making it a compound of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being 1.5 grams. The reaction is carried out for 4 hours in the presence of ligroin, yielding a mixture of 2-Phenyl-1,3-dioxan-5-ol and 2-Phenyl-1,3-dioxolane-4-methanol . The desired product, this compound, can be isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium bromide (LiBr) in boiling acetonitrile.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: LiBr in acetonitrile or triphenylphosphine-carbon tetrabromide for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives such as bromides or chlorides.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-withdrawing groups and the stability of the dioxane ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate can be compared with other similar compounds such as:
2-Phenyl-1,3-dioxolane-4-methanol: A related compound with a five-membered ring instead of a six-membered dioxane ring.
1,3-O-Benzylideneglycerol: Another glycerol derivative with similar chemical properties.
5-Hydroxy-2-phenyl-1,3-dioxane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various synthetic and industrial applications.
Properties
CAS No. |
920324-05-6 |
---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) 4-oxobutanoate |
InChI |
InChI=1S/C14H16O5/c15-8-4-7-13(16)19-12-9-17-14(18-10-12)11-5-2-1-3-6-11/h1-3,5-6,8,12,14H,4,7,9-10H2 |
InChI Key |
KORDHBTXECMLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.